Albuterol sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Albuterol sulfate, a selective beta2-adrenergic agonist, is a well-established medication for treating airway obstruction in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) [National Institutes of Health (NIH). "Albuterol." ]. However, its applications extend beyond clinical use and into the realm of scientific research. Here's a breakdown of some key areas:

Understanding Airway Physiology and Pharmacology

- Mechanism of action: Researchers use albuterol sulfate to study the mechanisms by which beta2-adrenergic receptors regulate airway smooth muscle relaxation. This knowledge is crucial for developing new and improved bronchodilators [Journal of Biological Chemistry. "Role of beta2-adrenergic receptor signaling in airway smooth muscle relaxation." ].

- Airway Hyperresponsiveness: Albuterol can be used to assess airway responsiveness in research models. By measuring changes in airway resistance after exposure to triggers like methacholine, researchers can investigate the severity of airway hyperresponsiveness, a hallmark of asthma [European Respiratory Journal. "Definition, evaluation and treatment of bronchial asthma." ].

Investigating Novel Therapeutic Targets

- Combination therapies: Albuterol is often combined with other medications like corticosteroids in clinical practice. Researchers use albuterol alongside investigational drugs to assess their effectiveness as combination therapies for asthma and COPD [Chest. "Addition of long-acting inhaled beta2-agonists to inhaled corticosteroids in the management of asthma." ].

- New delivery methods: Albuterol is available in various forms like inhalers and nebulizers. Research involving albuterol can explore the efficacy and safety of novel delivery methods for medications targeting airway diseases [Journal of Aerosol Medicine and Pulmonary Drug Delivery. "New delivery systems for albuterol." ].

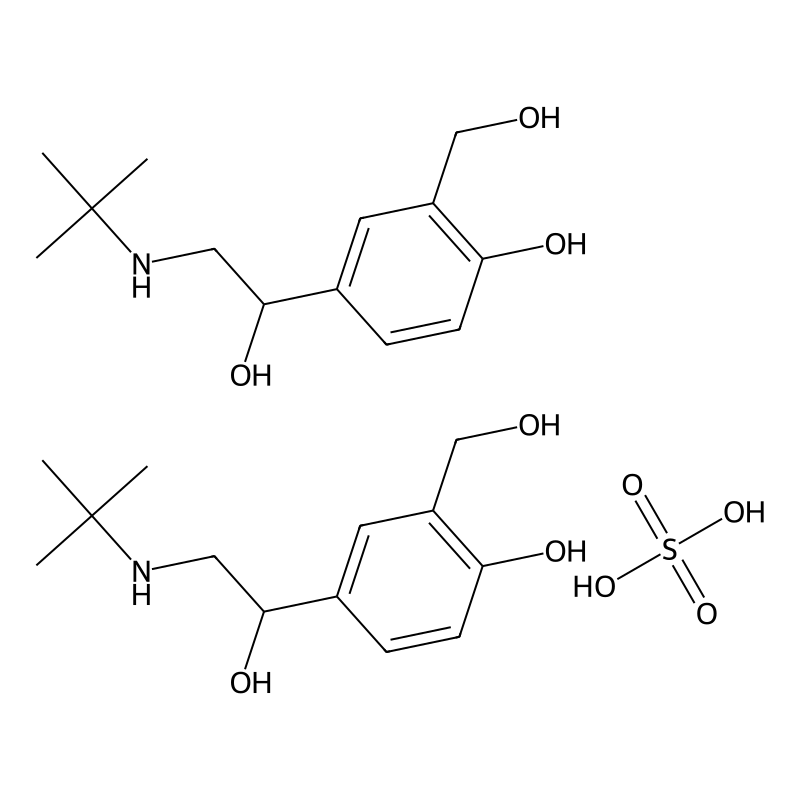

Albuterol sulfate, chemically known as α1[(tert-butylamino)methyl]-4-hydroxy-m-xylene-α,α'-diol sulfate (2:1) (salt), is a selective beta2-adrenergic receptor agonist primarily used as a bronchodilator. It is a white crystalline powder that is soluble in water and slightly soluble in ethanol, with a molecular weight of 576.7 g/mol and an empirical formula of (C13H21NO3)2•H2SO4 . The compound is often referred to as salbutamol, especially outside the United States .

Albuterol sulfate works by mimicking the effects of epinephrine (adrenaline) on β2-ARs in the lungs []. When albuterol binds to these receptors, it activates a signaling cascade that leads to relaxation of the smooth muscles surrounding the airways. This relaxation allows the airways to open wider, improving airflow and easing breathing difficulties.

Additionally, albuterol sulfate can be metabolized in the liver through sulfate conjugation to form salbutamol 4'-O-sulfate, which exhibits negligible pharmacological activity .

Albuterol sulfate exhibits significant biological activity as a bronchodilator, effectively alleviating symptoms associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD). It selectively stimulates beta2-adrenergic receptors over beta1 receptors, making it suitable for pulmonary applications without significantly affecting cardiac function . The R-isomer of albuterol has approximately 150 times greater affinity for beta2 receptors than the S-isomer, which is associated with adverse effects .

The synthesis of albuterol sulfate involves several steps:

- Starting Materials: The synthesis begins with the reaction of 4-hydroxy-α-methylbenzyl alcohol with tert-butylamine.

- Formation of Albuterol: This reaction yields albuterol as a racemic mixture of its R- and S-enantiomers.

- Sulfation: The final step involves sulfation of albuterol to produce albuterol sulfate using sulfuric acid or other sulfating agents .

Albuterol sulfate is widely used in clinical settings for:

- Treatment of Asthma: It provides quick relief from bronchospasm.

- Management of COPD: Helps in easing breathing difficulties.

- Exercise-Induced Bronchospasm: Used prophylactically before exercise to prevent symptoms .

It is administered via inhalers or nebulizers, allowing direct delivery to the lungs for rapid effect.

Albuterol sulfate has been studied for its interactions with other drugs. Notably:

- Levalbuterol: A single R-isomer version of albuterol; concurrent use may increase the risk of side effects.

- Beta-blockers: These can antagonize the effects of albuterol, reducing its efficacy.

- Monoamine Oxidase Inhibitors: Concurrent use may increase cardiovascular side effects .

Side Effects

Common side effects include nervousness, tremors, headache, and increased heart rate. Serious side effects are rare but can include paradoxical bronchospasm and allergic reactions .

Albuterol sulfate shares similarities with several other compounds used in respiratory therapy. Here’s a comparison highlighting its uniqueness:

| Compound | Mechanism | Selectivity | Formulation Type |

|---|---|---|---|

| Albuterol Sulfate | Beta2 agonist | Highly selective | Inhalation solution |

| Levalbuterol | Beta2 agonist | More selective | Inhalation solution |

| Terbutaline | Beta2 agonist | Moderate selectivity | Oral/inhalation |

| Formoterol | Long-acting beta agonist | Highly selective | Inhalation powder |

| Salmeterol | Long-acting beta agonist | Highly selective | Inhalation aerosol |

Uniqueness

Albuterol sulfate's primary distinction lies in its rapid onset of action and short duration compared to long-acting agents like formoterol and salmeterol. Its racemic mixture allows for immediate therapeutic effects while maintaining a balance between efficacy and safety .

Classical Synthetic Routes

Albuterol sulfate synthesis has evolved through several well-established synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and industrial applicability. The classical approaches primarily utilize two starting material categories: substituted benzophenones and salicylic acid derivatives [1] [2].

Benzophenone Derivative Pathway

The benzophenone derivative pathway represents one of the earliest documented synthetic approaches to albuterol sulfate. This methodology employs substituted benzophenones as key starting materials, utilizing their inherent reactivity patterns to construct the characteristic phenylethylamine structure of albuterol [1]. The approach typically involves initial bromination of the benzophenone derivative, followed by nucleophilic substitution with appropriate amine precursors [3].

The benzophenone pathway demonstrates moderate efficiency with reported yields ranging from 25-35% overall conversion. The synthetic route requires careful control of reaction conditions to minimize side product formation, particularly benzophenone derivatives that can arise from over-oxidation [4]. Key advantages of this approach include the commercial availability of starting materials and the ability to introduce structural modifications at various stages of the synthesis.

Recent investigations have revealed that certain benzophenone derivatives can undergo photochemical transformations that may interfere with the desired synthetic pathway. Specifically, under ultraviolet irradiation conditions, salbutamol can form benzophenone derivatives through radical-mediated processes [4], which has implications for process design and storage conditions.

Salicylic Acid Derivative Pathway

The salicylic acid derivative pathway has emerged as a more versatile and efficient alternative to benzophenone-based synthesis. This methodology utilizes methyl salicylate as the starting material, capitalizing on the existing hydroxyl and carboxylate functionalities to construct the albuterol framework [5] [6] [2].

The synthetic sequence typically commences with acylation of methyl salicylate using bromoacetyl chloride, generating a bromoketone intermediate [7]. This approach offers several advantages including higher overall yields (30-40%) [8], better regioselectivity, and more straightforward purification procedures. The salicylic acid pathway has been extensively studied and optimized for industrial applications.

Studies have demonstrated that the structural features of the methyl salicylate moiety significantly influence the reaction course, particularly in subsequent nucleophilic substitution steps [9]. The presence of the phenolic hydroxyl group enables formation of quinone methide intermediates, which can affect both reaction selectivity and product distribution.

Four-Step Synthesis Process

The four-step synthesis process represents the most widely implemented methodology for industrial albuterol sulfate production, offering a well-balanced combination of efficiency, scalability, and product quality [5] [7] [10].

Acylation with Bromoacetyl Chloride

The initial acylation step involves the reaction of methyl salicylate with bromoacetyl chloride in the presence of aluminum chloride or other Lewis acid catalysts [5] [7]. This Friedel-Crafts acylation proceeds regioselectively at the position ortho to the hydroxyl group, yielding the corresponding bromoketone intermediate.

| Parameter | Optimal Conditions |

|---|---|

| Temperature | 0-5°C initially, then 25°C |

| Catalyst | Aluminum chloride (1.2 equivalents) |

| Solvent | Dichloromethane |

| Reaction Time | 3-4 hours |

| Yield | 85-92% |

The reaction mechanism involves formation of the acylium ion through complexation of bromoacetyl chloride with the Lewis acid catalyst, followed by electrophilic aromatic substitution. Careful temperature control is essential to prevent decomposition of the bromoacetyl chloride and minimize formation of side products [11].

Reaction with N-benzyl-N-t-butyl Amine

The second step involves nucleophilic substitution of the bromoketone intermediate with N-benzyl-N-t-butyl amine [5] [7] [12]. This reaction proceeds via an SN2 mechanism, where the tertiary amine attacks the electrophilic carbon bearing the bromine atom.

The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures (60-80°C). The use of N-benzyl-N-t-butyl amine provides both the required nitrogen functionality and protective groups that can be selectively removed in subsequent steps [12]. The tert-butyl group serves as a protecting group for the amine nitrogen, while the benzyl group functions as a protecting group that can be removed through catalytic hydrogenolysis.

Optimization studies have revealed that the choice of base significantly influences both reaction rate and product selectivity. Potassium carbonate has emerged as the preferred base, providing optimal balance between reaction efficiency and side product formation [13].

Reduction via Lithium Aluminum Hydride

The third step employs lithium aluminum hydride for simultaneous reduction of both the ketone and ester functionalities present in the molecule [5] [14] [10]. This powerful reducing agent converts the ketone to a secondary alcohol while reducing the methyl ester to a primary alcohol, generating the characteristic diol structure of albuterol.

The reaction is conducted in anhydrous ethereal solvents, typically tetrahydrofuran or diethyl ether, under strictly anhydrous conditions. Temperature control is critical, with reactions typically performed at 0°C initially, then allowed to warm to room temperature [15]. The use of lithium aluminum hydride enables simultaneous reduction of multiple functional groups in a single operation, significantly improving synthetic efficiency.

| Reduction Conditions | Parameters |

|---|---|

| Reducing Agent | Lithium aluminum hydride (3.0 equivalents) |

| Solvent | Anhydrous tetrahydrofuran |

| Temperature | 0°C to room temperature |

| Reaction Time | 4-6 hours |

| Yield | 75-85% |

However, the use of lithium aluminum hydride presents significant challenges for large-scale industrial applications due to safety concerns and waste disposal issues [10]. Alternative reducing agents have been investigated, though none have demonstrated comparable efficiency for this transformation.

Deprotection Using Pd-C Catalyst

The final step involves selective deprotection of the benzyl group through catalytic hydrogenolysis using palladium on carbon catalyst [5] [16] [17]. This reaction proceeds under mild conditions with hydrogen gas, selectively cleaving the benzyl carbon-nitrogen bond while leaving other functionalities intact.

The hydrogenolysis is typically conducted in alcoholic solvents such as methanol or ethanol at ambient temperature and atmospheric pressure [18] [17]. The palladium catalyst facilitates hydrogen activation and subsequent transfer to the benzyl group, resulting in formation of toluene and the desired primary amine.

Recent process optimization studies have demonstrated that dual catalyst systems, employing both palladium and platinum catalysts, can provide improved selectivity and reduced formation of deoxygenated impurities [19]. The combination approach addresses the tendency of ketone intermediates formed during debenzylation to undergo unwanted deoxygenation reactions.

Modern Synthetic Approaches

Contemporary synthetic methodologies for albuterol sulfate have focused on developing more efficient, environmentally friendly, and scalable processes. These modern approaches incorporate advanced catalytic systems, flow chemistry techniques, and process intensification strategies.

Chloromethylation and Hydrolysis Reactions

Modern synthetic approaches have incorporated chloromethylation reactions as an alternative to traditional acylation methods . This methodology involves treatment of substituted aromatic compounds with formaldehyde and concentrated hydrochloric acid to introduce chloromethyl functionality.

The chloromethylation approach offers several advantages including milder reaction conditions, reduced waste generation, and improved atom economy. The process typically yields chloromethylated intermediates in 70-85% yield, which can subsequently undergo nucleophilic substitution with amine precursors .

| Chloromethylation Parameters | Conditions |

|---|---|

| Reagents | Formaldehyde, concentrated HCl |

| Temperature | 60-80°C |

| Reaction Time | 2-3 hours |

| Solvent | Acetic acid |

| Yield | 70-85% |

The mechanistic pathway involves initial formation of chloromethyl carbocation species through interaction of formaldehyde with hydrochloric acid, followed by electrophilic aromatic substitution. This approach has demonstrated particular utility in preparing deuterated analogues for pharmacokinetic studies .

Propylidene Protection and Epoxidation

Advanced synthetic strategies have incorporated propylidene protection methods combined with epoxidation reactions to construct the albuterol framework . This approach utilizes the formation of cyclic protecting groups to direct regioselectivity in subsequent transformations.

The propylidene protection is typically achieved using acetone in the presence of acid catalysts, forming six-membered cyclic acetals that protect vicinal diol functionalities [22]. The protected intermediates can then undergo epoxidation reactions using standard oxidizing agents such as meta-chloroperoxybenzoic acid.

The epoxidation process yields optically active epoxide intermediates in 60-70% yield . These epoxides serve as versatile synthetic intermediates that can undergo regioselective ring-opening reactions with various nucleophiles to introduce the required amine functionality.

Amine Ring-Cleavage and Deprotection Mechanisms

Modern synthetic approaches have developed sophisticated methods for amine ring-cleavage and deprotection that offer improved selectivity and milder reaction conditions [23]. These methodologies focus on developing protecting groups with unique stability profiles and selective cleavage mechanisms.

Recent developments include the use of sulfonamide protecting groups that can be removed under mild conditions using thiophenol and potassium carbonate [23]. These protecting groups demonstrate exceptional stability under a wide range of reaction conditions while allowing selective deprotection at ambient temperature.

The mechanism involves nucleophilic aromatic substitution by thiolate anions, proceeding through discrete Meisenheimer complex intermediates [23]. This approach offers significant advantages over traditional protecting group strategies, including reduced reaction times and improved functional group tolerance.

Enantioselective Synthesis of Levo-Albuterol

The development of enantioselective synthetic methods for levo-albuterol (R-albuterol) represents a significant advancement in albuterol synthesis, driven by the recognition that the R-enantiomer possesses 100-150 times greater β2-adrenergic receptor affinity compared to the S-enantiomer [24] [25].

The most successful asymmetric synthesis approach utilizes enantioselective reduction of α-ketoimine intermediates using chiral oxazaborolidine catalysts [22] [26] [25]. This methodology has achieved optimum results with benzyl-protected α-ketoimine substrates, yielding R-albuterol in 99% yield with 95% enantiomeric excess [22].

| Enantioselective Reduction Conditions | Parameters |

|---|---|

| Catalyst | Chiral oxazaborolidine (0.1 mol%) |

| Reducing Agent | Borane-dimethyl sulfide complex |

| Solvent | Toluene |

| Temperature | -20°C to 0°C |

| Enantiomeric Excess | 95% |

| Yield | 99% |

The mechanistic pathway involves coordination of the ketoimine substrate to the chiral oxazaborolidine catalyst, followed by hydride delivery from the borane complex. The chiral environment created by the oxazaborolidine framework directs facial selectivity in the hydride addition, resulting in preferential formation of the R-enantiomer [26].

Alternative enantioselective approaches have employed rhodium-catalyzed asymmetric hydrogenation using chiral phosphine ligands [27] [28]. These methods utilize rhodium complexes bearing chiral diphosphine ligands such as (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methylaminocarbonyl pyrrolidine to achieve high enantioselectivity [27].

Resolution methods have also been developed for obtaining enantiopure albuterol from racemic mixtures. Classical resolution techniques employ chiral acids such as (+)-di-O-toluoyltartaric acid to form diastereomeric salts that can be separated by fractional crystallization [22]. Modern resolution approaches have achieved enantiomeric purities exceeding 99% with chemical yields of 30-37% [22].

Green Chemistry Applications in Albuterol Synthesis

The implementation of green chemistry principles in albuterol sulfate synthesis has become increasingly important for sustainable pharmaceutical manufacturing. Modern synthetic approaches emphasize waste reduction, energy efficiency, and the use of environmentally benign solvents and reagents.

Flow chemistry methodologies have emerged as a particularly promising approach for green albuterol synthesis [13] [29]. Continuous flow processes offer improved heat and mass transfer, reduced waste generation, and enhanced safety profiles compared to traditional batch processes. Recent studies have demonstrated that SN2 amination reactions in flow reactors can achieve complete conversion with residence times of 30 minutes when conducted in isopropanol at 40°C [29].

| Flow Chemistry Parameters | Optimal Conditions |

|---|---|

| Solvent | Isopropanol |

| Temperature | 40°C |

| Residence Time | 30 minutes |

| Conversion | >95% |

| Concentration | 100 mg/mL |

Solvent selection has been optimized to favor environmentally preferred solvents such as ethanol and isopropanol over more hazardous alternatives [29]. These solvents offer comparable reaction efficiency while significantly reducing environmental impact and worker exposure risks.

Catalyst recycling and recovery systems have been developed to minimize waste generation from expensive chiral catalysts [30]. These systems employ specialized separation techniques to recover and reuse oxazaborolidine and rhodium catalysts, reducing both costs and environmental impact.

Alternative oxidation methods using photocatalytic systems have been investigated for degradation of albuterol-containing waste streams [31]. Manganese-doped titanium dioxide photocatalysts have demonstrated 95% albuterol removal efficiency under visible light irradiation, providing an environmentally friendly approach for waste treatment [31].

The development of continuous manufacturing processes represents a significant advancement toward sustainable albuterol production [13]. These processes eliminate the need for intermediate isolation and purification steps, reducing solvent consumption and waste generation while improving overall process efficiency.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (21.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (77.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (75.49%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (85.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Commonly used beta adrenergic drugs include albuterol, bitolterol, metaproterenol, pirbuterol, salmeterol and terbutaline. These agents share structural similarity and are discussed together.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Salbutamol and salt-sensitive hypertension

Matthew A BaileyPMID: 34294206 DOI: 10.1016/j.kint.2021.05.023

Abstract

Salbutamol activates the NaCl cotransporter of the distal convoluted tubule. Salbutamol, in conjunction with high salt intake, induced hypertension in mice, rescued by thiazide therapy. Phosphoproteomics identified protein phosphatase 1/inhibitor 1 as a distinct regulatory node for NaCl cotransporter activation by salbutamol, which did not activate the transporter in inhibitor 1 knockout mice. Salbutamol is widely used in respiratory medicine, and the acquisition of salt sensitivity may be relevant to understanding cardiovascular risk in certain patients.Is Delivery of Aerosolized Medication via HFNC for Critical Asthma Effective Concurrent Therapy?

Natalie NapolitanoPMID: 34301860 DOI: 10.4187/respcare.09410

Abstract

Effect of Aerosolised Salbutamol Administration on Arterial Potassium Concentration in Anaesthetised Horses

Kate LoomesPMID: 34281643 DOI: 10.1016/j.jevs.2021.103667

Abstract

Aerosolized salbutamol has been associated with hypokalemia in horses undergoing colic surgery. The objective of this study was to evaluate the effect of aerosolized salbutamol on arterial potassium concentration ([K +]) in healthy anaesthetized horses undergoing elective surgery. Anesthetic records were reviewed from healthy adult horses undergoing elective surgery over a 3-year period with two complete sets of arterial electrolyte (sodium [Na +], potassium [K +], chloride [Cl -], calcium [Ca 2+]) concentration measurements. Records were excluded if intra-operative electrolyte supplementation, antimicrobial administration or noncrystalloid fluid administration were documented or if salbutamol was administered prior to electrolyte measurement. Sixty records which fulfilled inclusion criteria were divided into two groups depending on whether or not aerosolized salbutamol (2μg kg -1) (to treat hypoxemia) was administered after baseline electrolyte measurement and before the second electrolyte measurement. Aerosolized salbutamol was administered (Group S) in 22 horses and not administered (group NS) in 38 horses. There was a significant reduction in [K +] and [Ca 2+] between baseline and the second electrolyte measurement in both groups (P< .001). The reduction in [K +] between baseline and the second electrolyte measurement was significantly greater in group S (12.3%) compared to group NS (6.9%) (P= .017) and was significantly associated with salbutamol administration (P= .04). The results of this study indicate that monitoring [K +] is important in anaesthetized horses, particularly after aerosolized salbutamol administration.Elevated Serum Lactate in Children With Status Asthmaticus Receiving Albuterol

William BonadioPMID: 34140454 DOI: 10.1097/PEC.0000000000002480

Abstract

Immunochromatographic Assay Based on Polydopamine-Decorated Iridium Oxide Nanoparticles for the Rapid Detection of Salbutamol in Food Samples

Shuang Zhao, Tong Bu, Kairong Yang, Zhihao Xu, Feier Bai, Kunyi He, Lihua Li, Li WangPMID: 34106688 DOI: 10.1021/acsami.1c06724

Abstract

Salbutamol (SAL), a β-2 adrenoreceptor agonist, is an unpopular addition to livestock and poultry, causing several side effects to human health. Thus, it is very important to develop a simple and rapid analytical method to screen SAL in the field of food safety. Here, we present an immunochromatographic assay (ICA) method for sensitively detecting SAL with polydopamine-decorated iridium oxide nanoparticles (IrO@PDA NPs) as a signal tag. The IrO

@PDA with excellent hydrophilicity, biocompatibility, and stability was synthesized by oxidating self-polymerization of dopamine hydrochloride (DAH) on the surface of IrO

NPs and used to label monoclonal antibodies (mAbs) through simple physical adsorption. Compared with IrO

NPs, the IrO

@PDA also possessed superior optical properties and higher affinity with mAbs. With the proposed method, the limit of detection for SAL was 0.002 ng/mL, which was improved at least 24-fold and 180-fold compared with the IrO

NPs-based ICA and conventional gold nanoparticles-based ICA, respectively. Furthermore, the SAL residuals in pork, pork liver, and beef were successfully detected by the developed biosensor and the recoveries ranged from 85.56% to 115.56%. Briefly, this work indicated that the powerful IrO

@PDA-based ICA can significantly improve detection sensitivity and has huge potential for accurate and sensitive detection of harmful small molecules analytes in food safety fields.

Impact of different nebulisers' connections on aerosol therapy

Mona A Abdelrahman, Mohamed E Abdelrahim, Haitham SaeedPMID: 34117678 DOI: 10.1111/ijcp.14493

Abstract

Aerosol therapy has the advantage of a higher safety because of the local deposition of inhaled medication to the lung; however, the main drawback is the low and variable amount of delivered drug to patients. Hence, this study aimed to investigate the effect of different accessory connections on aerosol delivery from different nebulisers.This study consisted of 3 main models: in vitro, in vivo and ex vivo models. In vitro model, 6 nebulisers (3 Jet (Dolphin (2030 2001), Philips (SideStream) and Tylenol (TL009002)) and 3 vibrating mesh nebulisers (VMNs) (Aerogen Pro, Solo, an Nivo)) were charged with 5 mg/2 mL salbutamol and connected to 2 different connections (T-piece and Circulaire II Hybrid) with an inhalation filter attached to a breathing simulator. Inhaled amounts of drug (inhalation filter) and that remained inside nebuliser were measured. Concerning ex vivo and in vivo models, 24 subjects were involved in the study and they received 5 mg/2 mL salbutamol from 1 Jet nebuliser and 1 VMNs using both connections. Two urine samples were collected post 30 minutes and pooled 24 hours urine collection. For the ex vivo model, inhaled amounts of salbutamol were collected on filters placed between the subjects and the nebuliser.

Inhaled amounts of salbutamol expressed by the amount of drug detected on inhalation filters (for both in vitro and ex vivo) were significantly higher from both Jet and VMNs connected to the Circulaire II Hybrid connection than that released from nebulisers connected to T-piece. VMNs delivered a higher amount compared with jet nebulisers. The amount released from jet nebulizers were variables, unlike VMNs. Regarding in vivo results, amounts of drug detected in 30 minutes urine samples were consistent with in vitro and ex vivo models reflecting higher and significant amounts of drug delivered to the patient's lung for Circulaire II Hybrid connection compared with T-piece regarding both nebulisers.

Using a valved chamber with jet and VMNs significantly improved the inhaled amount of the emitted aerosol. VMNs were more effective than jet nebulisers with both connections.

Effects of Shake-Actuation Delay on Delivered Dose and Aerosol Characteristics of an Albuterol Suspension From a Pressurized Metered-Dose Inhaler

Rasha Qaqish, Ariel BerlinskiPMID: 34103384 DOI: 10.4187/respcare.08838

Abstract

Suspensions delivered via a pressurized metered-dose inhaler (pMDI) require shaking the canister before actuation to prevent drug sedimentation. We hypothesized that a shake-actuation delay of an albuterol hydrofluoroalkane (HFA) pMDI will increase and decrease delivered dose (DOSE) at the beginning and end of the canister's life, respectively, and that aerosol characteristics will remain unchanged with the delay.Albuterol HFA pMDIs (90 µg/actuation, 200 doses) operated with and without a 30-s shake-actuation delay, and with and without a valved holding chamber (VHC), were studied. Ten puffs, with a 30-s interval between puffs and 5s of shaking, were actuated into a drug-recovery apparatus. Inhalers were studied throughout their entire life (from 200 doses to 0 remaining doses). Particle size analysis was performed with cascade impaction at the beginning, middle, and end of the canister's life. Albuterol mass was determined via spectrophotometry (276 nm).

Mean (99% CI) delivered dose without shake-actuation delay was 100.4% (98.1-102.9%) of the nominal dose. Mean (99% CI) delivered dose with a VHC without a shake-actuation delay was 48.6% (46.2-50.9%) of the nominal dose. The shake-actuation delay increased and decreased delivered dose at the beginning and end of the canister's life, respectively, irrespective of VHC use. Decline in delivered dose began when 110-120 doses remained in the canister. Aerosol characteristics remained constant throughout the canister's life except for the amount of drug captured by the impactor for the pMDI with delay and the pMDI/VHC with delay. Adding a VHC to a pMDI operated with a delay increased fine-particle fraction and decreased the amount of drug captured by the impactor at the middle and at the end of the canister's life.

A 30-s shake-actuation delay of an albuterol HFA pMDI increased and decreased delivered dose at the beginning and end of canister's life, respectively. Particle size characteristics at the end of the canister's life changed when the pMDI and pMDI/VHC were operated with a shake-actuation delay. Patients should re-shake the pMDI if it is not actuated immediately after shaking the canister.

Role of social deprivation on asthma care quality among a cohort of children in US community health centres

Jennifer A Lucas, Miguel Marino, Katie Fankhauser, Andrew Bazemore, Sophia Giebultowicz, Stuart Cowburn, Jorge Kaufmann, David Ezekiel-Herrera, John HeintzmanPMID: 34162640 DOI: 10.1136/bmjopen-2020-045131

Abstract

Social deprivation is associated with worse asthma outcomes. The Social Deprivation Index is a composite measure of social determinants of health used to identify neighbourhood-level disadvantage in healthcare. Our objective was to determine if higher neighbourhood-level social deprivation is associated with documented asthma care quality measures among children treated at community health centres (CHCs).We used data from CHCs in 15 states in the Accelerating Data Value Across a National Community Health Center Network (ADVANCE). The sample included 34 266 children with asthma from 2008 to 2017, aged 3-17 living in neighbourhoods with differing levels of social deprivation measured using quartiles of the Social Deprivation Index score. We conducted logistic regression to examine the odds of problem list documentation of asthma and asthma severity, and negative binomial regression for rates of albuterol, inhaled steroid and oral steroid prescription adjusted for patient-level covariates.

Children from the most deprived neighbourhoods had increased rates of albuterol (rate ratio (RR)=1.22, 95% CI 1.13 to 1.32) compared with those in the least deprived neighbourhoods, while the point estimate for inhaled steroids was higher, but fell just short of significance at the alpha=0.05 level (RR=1.16, 95% CI 0.99 to 1.34). We did not observe community-level differences in problem list documentation of asthma or asthma severity.

Higher neighbourhood-level social deprivation was associated with more albuterol and inhaled steroid prescriptions among children with asthma, while problem list documentation of asthma and asthma severity varied little across neighbourhoods with differing deprivation scores. While the homogeneity of the CHC safety net setting studied may mitigate variation in diagnosis and documentation of asthma, enhanced clinician awareness of differences in community risk could help target paediatric patients at risk of lower quality asthma care.

Dose-Ranging and Cumulative Dose Studies of Albuterol Sulfate MDI in Co-Suspension Delivery™ Technology (AS MDI; PT007) in Patients with Asthma: the ASPEN and ANTORA Trials

Christy Cappelletti, Andrea Maes, Kimberly Rossman, Michael Gillen, Craig LaForce, Edward M Kerwin, Colin ReisnerPMID: 34089147 DOI: 10.1007/s40261-021-01040-7

Abstract

Co-suspension Delivery™ Technology has been developed for the administration of albuterol sulfate pressurised inhalation suspension via metered-dose inhaler (AS MDI, PT007). We assessed the efficacy and safety of AS MDI versus Proventilin order to determine the optimal dose of AS MDI to take to Phase III clinical trials.

ASPEN (

) and ANTORA (

) were Phase II, randomised, crossover, multicentre studies of AS MDI versus Proventil

in patients with persistent asthma. In ASPEN, 46 patients received cumulative-dose treatments (90 μg/inhalation using 1 + 1 + 2 + 4 + 8 inhalations at 30-minute intervals) in 1 of 2 possible sequences: AS MDI/Proventil or Proventil/AS MDI. In ANTORA, 86 patients were randomised to one of 10 treatment sequences of AS MDI (90 μg or 180 μg), placebo MDI, or Proventil (90 μg or 180 μg). The primary endpoints were baseline-adjusted forced expiratory volume in 1 second (FEV

) 30 minutes after each cumulative dose (ASPEN) and change from baseline in FEV

area under the curve from 0 to 6 h (ANTORA). Safety was assessed in both studies.

In ASPEN, AS MDI was equivalent to Proventil (within pre-specified bounds of ± 200 mL) following cumulative doses of albuterol up to 1440 μg for the primary endpoint. In ANTORA, 90 μg and 180 μg doses of AS MDI and Proventil were significantly superior to placebo MDI (p < 0.0001), and AS MDI was non-inferior to Proventil at both doses, based on a margin of 100 mL. No new safety concerns were identified.

The effects of albuterol delivered via AS MDI and Proventil on bronchodilation were equivalent, supporting the selection of AS MDI 180 µg to be taken into Phase III clinical trials, either alone or in combination with an inhaled corticosteroid.

ASPEN (

); Date of registration: 29/12/2017. ANTORA (

); Date of registration: 15/12/2017.

Electrochemical Discrimination of Salbutamol from Its Excipients in Ventolin

Lorraine C Nagle, Amelie Wahl, Vladimir Ogourstov, Ian Seymour, Fiona Barry, James F Rohan, Ronan Mac LoughlinPMID: 34207616 DOI: 10.3390/s21123975

Abstract

The emergence of specific drug-device combination products in the inhalable pharmaceutical industry demands more sophistication of device functionality in the form of an embedded sensing platform to increase patient safety and extend patent coverage. Controlling the nebuliser function at a miniaturised, integrated electrochemical sensing platform with rapid response time and supporting novel algorithms could deliver such a technology offering. Development of a nanoporous gold (NPG) electrochemical sensor capable of creating a unique fingerprint signal generated by inhalable pharmaceuticals provided the impetus for our study of the electrooxidation of salbutamol, which is the active bronchodilatory ingredient in Ventolinformulations. It was demonstrated that, at NPG-modified microdisc electrode arrays, salbutamol is distinguishable from the chloride excipient present at 0.0154 M using linear sweep voltammetry and can be detected amperometrically. In contrast, bare gold microdisc electrode arrays cannot afford such discrimination, as the potential for salbutamol oxidation and chloride adsorption reactions overlap. The discriminative power of NPG originates from the nanoconfinement effect for chloride in the internal pores of NPG, which selectively enhances the electron transfer kinetics of this more sluggish reaction relative to that of the faster, diffusion-controlled salbutamol oxidation. Sensing was performed at a fully integrated three-electrode cell-on-chip using Pt as a quasi-reference electrode.